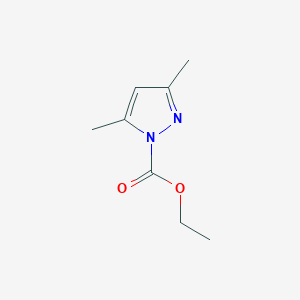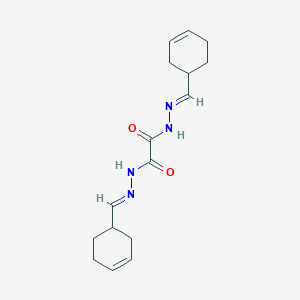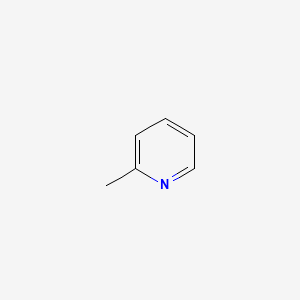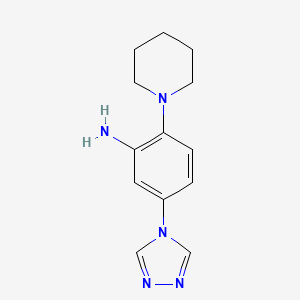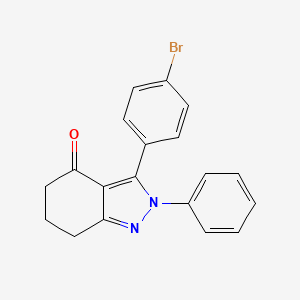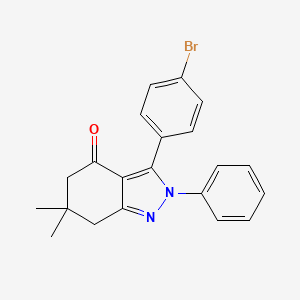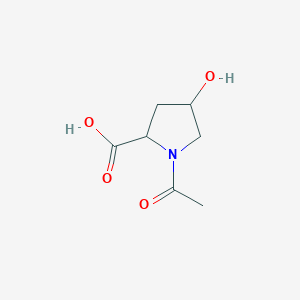
1-Acetyl-4-hydroxypyrrolidine-2-carboxylic acid
Descripción general
Descripción
“1-Acetyl-4-hydroxypyrrolidine-2-carboxylic acid” is a compound with the molecular formula C7H11NO4 . It is also known by other names such as “1-acetyl-4-hydroxy-pyrrolidine-2-carboxylic acid” and "1-Acetyl-4-hydroxyproline" .
Molecular Structure Analysis
The molecular weight of “1-Acetyl-4-hydroxypyrrolidine-2-carboxylic acid” is 173.17 g/mol . The InChI code for this compound is InChI=1S/C7H11NO4/c1-4(9)8-3-5(10)2-6(8)7(11)12/h5-6,10H,2-3H2,1H3,(H,11,12) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 173.17 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound is 173.06880783 g/mol . The topological polar surface area of the compound is 77.8 Ų .Aplicaciones Científicas De Investigación
GABA-Uptake Inhibition : Zhao et al. (2005) synthesized N-alkylated derivatives of 4-hydroxypyrrolidine-2-carboxylic acid and evaluated them as potential inhibitors of GABA transport proteins GAT-1 and GAT-3. Some compounds showed reasonable affinity as GABA-uptake inhibitors (Zhao et al., 2005).
Antimicrobial Activity : Sreekanth and Jha (2020) developed a microwave-assisted synthesis of 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid derivatives, finding one compound to be particularly potent as an antimicrobial agent (Sreekanth & Jha, 2020).
Angiotensin Converting Enzyme (ACE) Inhibitors : Addla et al. (2013) synthesized novel 2-hydroxypyrrolobenzodiazepine-5,11-diones, showing that some of these compounds are potent non-carboxylic acid ACE inhibitors with minimal toxicity (Addla et al., 2013).
NMR Spectral Analysis : Castellanos et al. (2006) isolated and synthesized (-)-(5S)-2-Imino-1-methylpyrrolidine-5-carboxylic acid, revising the structure of pyrostatin B based on NMR spectral data (Castellanos et al., 2006).
Synthesis Techniques : Li Zi-cheng (2009) discussed the synthesis technique for (S)-3-hydroxypyrrolidine hydrochloride from (S)-4-amino-2-hydroxybutyric acid, highlighting the influence of various conditions on the yield (Li Zi-cheng, 2009).
Physical and Chemical Properties : Kamal and Sultana (2013) provided a comprehensive overview of the physical data and handling precautions for (L-trans-4-hydroxy-proline), also known as (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid (Kamal & Sultana, 2013).
Ferrocene Compounds Synthesis : Barišić et al. (2003) reported on the synthesis of amino acids containing skeletal 1,1'-ferrocenylene unit, showcasing the versatility of pyrrolidine derivatives in organometallic chemistry (Barišić et al., 2003).
Chelated Pyrrolidine Derivatives : Hammershøi, Hartshorn, and Sargeson (1991) discussed the reactivity of chelated 4-hydroxypyrrolidine-2-carboxylic acid bound to cobalt(III) ion in the context of synthesizing complex chemical structures (Hammershøi et al., 1991).
Chemiluminescence in High-Performance Liquid Chromatography : Morita and Konishi (2002) explored the use of derivatives of pyrrolidine for carboxylic acid derivatization in high-performance liquid chromatography with electrogenerated chemiluminescence detection (Morita & Konishi, 2002).
Antioxidant Potential in Biomedical Studies : Yushkova et al. (2013) synthesized spin-labeled amides of trolox using pyrrolidine derivatives, which exhibited antioxidant potential and showed promise for application in MRI studies (Yushkova et al., 2013).
Mecanismo De Acción
Propiedades
IUPAC Name |
1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c1-4(9)8-3-5(10)2-6(8)7(11)12/h5-6,10H,2-3H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPRUDZDYCKSOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(CC1C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50860494 | |
| Record name | 1-Acetyl-4-hydroxyproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50860494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





